8-ニトロ-4-クロマノン

概要

説明

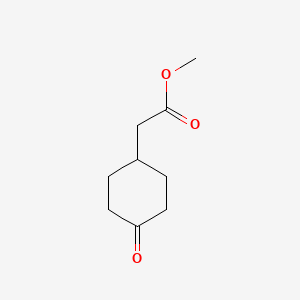

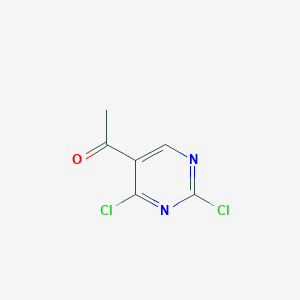

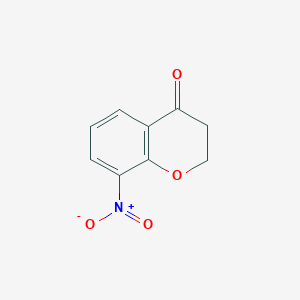

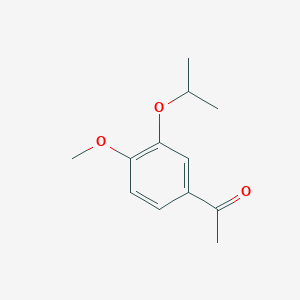

8-Nitro-4-chromanone is a heterobicyclic compound . It has a molecular formula of C9H7NO4 and a molecular weight of 193.16 . It is part of a large class of medicinal compounds and exhibits a broad variety of biological and pharmaceutical activities .

Synthesis Analysis

Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . For instance, 2-Phenyl chroman-4-ones were synthesized by Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid . Some 4-chromanones were synthesized via Michael addition of acrylonitrile to phenols in the presence of K2CO3 in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid in the presence of trifluoromethanesulfonic acid .

Molecular Structure Analysis

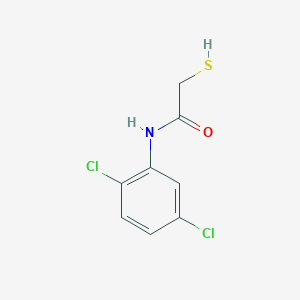

Structurally, 8-Nitro-4-chromanone is a fusion of a benzene nucleus (ring A) with a dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of the 8-Nitro-4-chromanone skeleton makes a minor difference from chromone and is associated with diverse biological activities .

Chemical Reactions Analysis

The biotransformation of 4-chromanone using B. cinerea yielded 98.6% 4-chromanol by day 3 . This chiral compound was identified as ®-4-chromanol (76.4% yield) and its enantiomer excess was 52.8%ee . The reaction was accelerated by the addition of the coenzyme NADPH .

Physical and Chemical Properties Analysis

8-Nitro-4-chromanone has a density of 1.424g/cm3 . Its boiling point is 368.8ºC at 760 mmHg . The melting point is not available .

科学的研究の応用

薬理学:抗がん剤の可能性

8-ニトロ-4-クロマノン誘導体は、抗がん剤としての可能性について研究されてきました。8位にあるニトロ基は、さまざまな癌細胞株に対する細胞毒性活性を発揮する上で重要となる可能性があります。 例えば、一部の3-ニトロ-4-クロマノン誘導体は、有望なin vitro抗腫瘍活性を示しています . これらの化合物は、特に医薬品化学分野において重要なジアステレオ選択的合成を考慮すると、新規抗がん剤の開発のためのリード化合物として役立つ可能性があります .

生化学:酵素阻害

生化学において、8-ニトロ-4-クロマノン化合物は、酵素阻害活性について調べられています。 これらの化合物は、アルツハイマー病などの神経変性疾患の治療において重要なアセチルコリンエステラーゼ(AChE)などの酵素の阻害剤として作用することが発見されています . ニトロ基は、これらの阻害剤の標的酵素の活性部位への結合親和性を高める可能性があります。

材料科学:有機エレクトロニクス

特にニトロ置換基を有するクロマノンコアは、有機エレクトロニクスに応用できる電子特性について調査されています。 これらの化合物は、共役系と電荷輸送能力により、有機発光ダイオード(OLED)の開発または有機半導体として使用される可能性があります .

環境科学:汚染物質の光分解

8-ニトロ-4-クロマノン誘導体は、汚染物質の光分解を促進することで、環境科学に貢献する可能性があります。 これらの化合物の化学構造により、光を吸収し、水や空気中の有害な有機化合物を分解できる反応性酸素種を生成することが可能です .

分析化学:クロマトグラフィー分析

分析化学において、8-ニトロ-4-クロマノンは、クロマトグラフィー分析における標準物質または誘導体化剤として使用できます。 その独特なUV-Vis吸収プロファイルにより、複雑な混合物中のさまざまな物質の検出と定量に役立つ化合物となります .

有機合成:ビルディングブロック

クロマノン骨格は、有機合成において汎用性の高いビルディングブロックです。天然物や医薬品を含む複雑な有機分子の構築に使用されます。 8-ニトロ-4-クロマノン中のニトロ基は、反応性を高め、さまざまな合成変換のための貴重な中間体となります .

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

将来の方向性

作用機序

Target of Action

Chroman-4-one derivatives, to which 8-nitro-4-chromanone belongs, have been reported to exhibit a broad spectrum of significant biological and pharmaceutical activities . They have been found to interact with various receptors, and the type, number, and position of substituents connected to the chromanone core play a vital role in determining pharmacological activities .

Mode of Action

Chroman-4-one derivatives have been found to interact with their targets in various ways, leading to changes in cellular processes . For instance, some chroman-4-one derivatives have been found to dissipate the bacterial membrane potential, resulting in the inhibition of macromolecular biosynthesis .

Biochemical Pathways

Chroman-4-one derivatives have been found to exhibit a broad range of biological and pharmaceutical activities, suggesting that they likely affect multiple biochemical pathways .

Result of Action

Chroman-4-one derivatives have been found to exhibit a broad range of biological and pharmaceutical activities, suggesting that they likely induce various molecular and cellular effects .

生化学分析

Biochemical Properties

8-Nitro-4-chromanone plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with DNA topoisomerase IV, an enzyme essential for DNA replication and cell division . The interaction between 8-Nitro-4-chromanone and DNA topoisomerase IV results in the inhibition of the enzyme’s activity, leading to disruptions in DNA replication processes. Additionally, 8-Nitro-4-chromanone has been shown to dissipate bacterial membrane potential, thereby inhibiting macromolecular biosynthesis . These interactions highlight the compound’s potential as an antibacterial agent.

Cellular Effects

8-Nitro-4-chromanone exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts membrane potential and inhibits macromolecular biosynthesis, leading to cell death . In eukaryotic cells, 8-Nitro-4-chromanone has been found to influence cell signaling pathways and gene expression. It can modulate the activity of transcription factors, thereby altering the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, 8-Nitro-4-chromanone affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cellular energy production.

Molecular Mechanism

The molecular mechanism of action of 8-Nitro-4-chromanone involves several key interactions at the molecular level. The compound binds to DNA topoisomerase IV, inhibiting its activity and preventing DNA replication . Additionally, 8-Nitro-4-chromanone interacts with bacterial cell membranes, dissipating membrane potential and disrupting essential cellular processes . These interactions result in the inhibition of macromolecular biosynthesis and ultimately lead to cell death. The compound’s ability to modulate transcription factors and inhibit metabolic enzymes further contributes to its diverse biological effects.

特性

IUPAC Name |

8-nitro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-8-4-5-14-9-6(8)2-1-3-7(9)10(12)13/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMKEUBEHSMVOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595551 | |

| Record name | 8-Nitro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90322-49-9 | |

| Record name | 8-Nitro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Dimethoxybenzo[d]thiazole](/img/structure/B1320814.png)